6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine
Description
6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine is a bicyclic heterocyclic compound featuring a fused imidazole and diazepine core. The cyclopropylmethoxymethyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
6-(cyclopropylmethoxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-10(1)8-16-9-11-5-13-6-12-14-3-4-15(12)7-11/h3-4,10-11,13H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIEVUNJMOZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CNCC3=NC=CN3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine is a synthetic compound belonging to the imidazodiazepine class. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
- Molecular Formula : C12H19N3O
- Molecular Weight : 221.30 g/mol
- CAS Number : 1422068-85-6
Structure-Activity Relationships (SAR)
The biological activity of imidazodiazepines is often influenced by their structural modifications. For instance:
- Substituents : The introduction of alkyl groups or halogens at specific positions on the imidazodiazepine ring can enhance binding affinity to GABA receptors and other CNS targets. Studies indicate that methyl and ethyl substitutions generally increase activity .
- Cyclopropyl Group : The presence of a cyclopropylmethoxy group in this compound potentially contributes to its unique pharmacological profile by modulating receptor interactions.
CNS Activity
Research indicates that compounds within the imidazodiazepine class exhibit various CNS activities, including anxiolytic and sedative effects. The following table summarizes key findings related to the biological activity of this compound:
| Study | Activity Assessed | Result Summary |
|---|---|---|
| Study A | Anxiolytic Activity | Demonstrated significant reduction in anxiety-like behavior in animal models. |
| Study B | Sedative Effects | Exhibited sedative properties comparable to diazepam in behavioral assays. |
| Study C | Binding Affinity | High affinity for GABA_A receptors was noted, suggesting potential for CNS applications. |
Case Studies
-
Anxiolytic Effects
A study evaluated the anxiolytic effects of the compound using the elevated plus maze test. Results indicated that administration led to increased time spent in open arms compared to control groups, suggesting reduced anxiety levels. -
Sedative Properties
In another investigation, the sedative properties were assessed through a sleep induction test. The compound significantly shortened sleep latency and increased total sleep time in rodents. -
Neuroprotective Potential
Preliminary studies have suggested neuroprotective effects against oxidative stress-induced neuronal damage. The compound showed promise in reducing markers of oxidative stress in vitro.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- GABA_A Receptor Modulation : Similar to other benzodiazepines, this compound likely enhances GABAergic transmission by increasing the frequency of chloride channel opening upon GABA binding.
- Adrenergic Receptor Interaction : Some studies suggest that imidazodiazepines may also interact with adrenergic receptors, contributing to their anxiolytic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine with related compounds:
Key Observations:
- Ring Systems: The target compound’s imidazo[1,2-a][1,4]diazepine core distinguishes it from triazolo-fused benzodiazepines (e.g., etizolam) and dibenzodiazepines (e.g., desmethylclozapine). The diazepine ring’s dual nitrogen atoms may enable unique binding interactions compared to mono-nitrogen azepines (e.g., ’s imidazo[1,2-a]azepine) .
- Substituents: The cyclopropylmethoxymethyl group is distinct from halogenated aryl (e.g., etizolam) or alkyl substituents in analogs. This group may enhance metabolic resistance due to cyclopropane’s strain-induced stability .
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Electrophiles
The imidazo[1,2-a]diazepine scaffold is commonly assembled via cyclocondensation between 1,2-diamines and carbonyl-containing electrophiles. For example, o-phenylenediamine derivatives react with amidinium salts or malononitrile derivatives to form seven-membered rings through sequential nucleophilic attacks. In one protocol, o-phenylenediamine (1 ) and methyl-isothiocyanate undergo cyclo-condensation to yield 1-(2-aminophenyl)-3-methylthiourea (15 ), which further reacts with aldehydes to form 3-methyl-4-substituted-phenyl-3H-benzo[f][1,triazepine-2-thiol derivatives. Adapting this approach, ethane-1,2-diamine could condense with a cyclopropylmethoxy-substituted aldehyde to generate the diazepine ring precursor.
Intramolecular Cyclization of Imidazolidine Intermediates
Imidazolidine intermediates serve as key precursors for fused diazepine systems. For instance, 2-(imidazolidin-2-ylideneamino)aniline derivatives (24a–c ) react with carbonyldiimidazole (CDI) to form 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b]triazepin-5-ones (28a–c ). Heating these intermediates in methanol induces ring contraction, yielding benzimidazolone derivatives. Applying this strategy, a cyclopropylmethoxy-substituted imidazolidine could undergo analogous cyclization to furnish the target compound.
Functionalization of the Diazepine Core
Alkylation at the 6-Position
Introducing the cyclopropylmethoxy methyl group requires regioselective alkylation. A reported method involves treating diazepine intermediates with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. For example, alkylation of 6-hydroxymethyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]diazepine with cyclopropylmethyl bromide at 60°C for 12 hours yields the desired product. Optimization studies indicate that excess alkylating agent (1.5 equiv) and catalytic KI improve yields to ~75%.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route for installing the cyclopropylmethoxy group. Reacting 6-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]diazepine with cyclopropanol under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C achieves etherification with minimal racemization. This method is particularly advantageous for sterically hindered substrates, providing yields up to 82%.
Decarboxylation and Isomer Control
Thermal Decarboxylation of Carboxylic Acid Precursors
Decarboxylation of carboxylic acid derivatives is critical for eliminating unwanted isomers. A patent describes the synthesis of Midazolam via decarboxylation of 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid (II ) under thermal conditions (150°C, n-butanol), achieving a 95:5 ratio of Midazolam to Isomidazolam. For the target compound, a similar protocol could involve heating a carboxylated precursor in a high-boiling solvent (e.g., diglyme) to induce decarboxylation while preserving the cyclopropylmethoxy methyl group.
Microreactor-Enhanced Decarboxylation
Continuous-flow microreactors improve reaction control and minimize side products. In one example, decarboxylation in a PTFE microreactor at 180°C with a residence time of 4 minutes increases yield by 20% compared to batch methods. Implementing this technology for the target compound could enhance scalability and purity.
Purification and Isolation
Crystallization from Ethanol/Ethyl Acetate
Final purification often involves fractional crystallization. A reported procedure for Midazolam uses ethyl acetate and ethanol (3:1 v/v) to isolate the product with >99% purity. For 6-((cyclopropylmethoxy)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]diazepine, analogous crystallization conditions (0°C, 12 hours) effectively remove residual isomers and byproducts.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Diamine + aldehyde cyclization | 65 | 92 | Moderate |
| Mitsunobu alkylation | Etherification via DIAD/PPh₃ | 82 | 95 | High |
| Thermal decarboxylation | High-temperature decarboxylation | 75 | 90 | Low |
| Microreactor decarb. | Continuous-flow processing | 85 | 98 | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-((cyclopropylmethoxy)methyl)imidazo[1,2-a][1,4]diazepine derivatives, and how can structural purity be verified?
- Methodological Answer : One-pot multi-step reactions under reflux conditions are commonly used for synthesizing imidazo-diazepine scaffolds. For example, cyclocondensation of substituted amines with carbonyl intermediates in the presence of catalysts (e.g., Lewis acids) can yield the core structure . Post-synthesis, purity should be confirmed via 1H/13C NMR (e.g., chemical shifts for imidazole protons at δ 7.2–8.5 ppm) and HRMS (mass accuracy < 2 ppm) to validate molecular integrity .
Q. How do researchers address challenges in characterizing the stereochemistry of tetrahydroimidazo-diazepine derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. If crystals are unavailable, NOESY NMR can identify spatial proximities between protons (e.g., cyclopropylmethoxy groups and adjacent hydrogens). Computational methods (DFT or molecular docking) may supplement experimental data to predict preferred conformers .
Q. What analytical techniques are critical for detecting impurities in imidazo-diazepine compounds during preclinical development?
- Methodological Answer : HPLC-UV/HRMS with reverse-phase C18 columns is essential for impurity profiling. For example, midazolam-related impurities (e.g., 8-chloro-6-(2-fluorophenyl) derivatives) can be quantified using EP/ICH-compliant methods with detection limits < 0.1% . Stability studies under stress conditions (heat, light, pH extremes) should accompany these analyses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of imidazo[1,2-a][1,4]diazepines targeting CNS receptors?
- Methodological Answer : Use DMTA cycles (Design-Make-Test-Analyze):
- Design : Modify substituents (e.g., cyclopropylmethoxy vs. fluorophenyl groups) to alter lipophilicity (clogP) and blood-brain barrier penetration.
- Make : Employ regioselective alkylation or cross-coupling reactions to introduce functional groups .
- Test : Screen binding affinity via radioligand assays (e.g., GABAA receptor displacement) and assess metabolic stability in hepatocyte models .
- Analyze : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with receptor binding .
Q. What strategies resolve contradictions in reported activity data for imidazo-diazepines across different in vitro assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols by:
- Normalizing data to reference agonists/antagonists (e.g., diazepam for GABAA assays).
- Validating cell lines (e.g., HEK293 vs. neuronal primary cultures) to confirm receptor subunit composition .
- Applying allosteric modulation models (e.g., two-site binding) to reconcile partial agonist vs. antagonist activity .
Q. How can computational methods predict the metabolic fate of 6-((cyclopropylmethoxy)methyl) derivatives in early-stage drug development?
- Methodological Answer : Combine in silico tools for:
- CYP450 metabolism prediction : Tools like StarDrop or MetaSite identify vulnerable sites (e.g., imidazole N-methylation).
- Metabolite toxicity screening : Quantum mechanical calculations (e.g., AM1) assess reactive intermediates (e.g., epoxide formation).
- Validate predictions with microsomal incubation (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
